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Cat. No.: B3324188 Get Quote

Flubentylosin Development: A Technical Support
Center
Disclaimer: The development of flubentylosin (also known as ABBV-4083 or TylAMac) was

discontinued. This information is for research and informational purposes only.

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information regarding the development and subsequent

discontinuation of flubentylosin, a former drug candidate for the treatment of onchocerciasis.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of flubentylosin development?

The development of flubentylosin was terminated due to unfavorable efficacy results in a Phase

II proof-of-concept clinical trial.[1] While the drug was reported to be well-tolerated by patients,

it did not meet the predefined endpoints for effectiveness against Onchocerca volvulus

infection.[1]

Q2: What was the proposed mechanism of action for flubentylosin?

Flubentylosin is a derivative of the macrolide antibiotic tylosin.[1] Its intended mechanism of

action was to target and eliminate Wolbachia, an endosymbiotic bacterium essential for the

growth, development, reproduction, and survival of filarial worms like Onchocerca volvulus.[1]
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The depletion of Wolbachia was expected to lead to the death of the adult worms, offering a

macrofilaricidal treatment.[1]

Q3: What were the key findings from the Phase I clinical trials?

Phase I studies in healthy volunteers demonstrated that flubentylosin was safe and well-

tolerated. These studies included single and multiple ascending dose evaluations, as well as a

food-effect study. The maximum tolerated dose was established, and a dose and dosing

regimen were identified for progression to Phase II studies.

Q4: Where can I find information on the clinical trial protocols?

Detailed protocols for the Phase I and the discontinued Phase II trials are summarized in the

"Experimental Protocols" section of this document. The Phase II trial was registered as DNDi-

TYL-01 and AbbVie Protocol B18-894.

Troubleshooting Guide for Researchers
This guide addresses potential questions from researchers working on similar anti-Wolbachia

therapies.
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Issue/Question Potential Explanation/Guidance

My anti-Wolbachia compound shows good in-

vitro activity but fails in vivo.

This could be due to a variety of factors

including poor pharmacokinetic properties (e.g.,

low bioavailability, rapid metabolism), insufficient

tissue penetration to reach the filarial worms, or

the in-vitro model not accurately reflecting the

in-vivo environment. It is crucial to conduct

thorough pharmacokinetic and

pharmacodynamic (PK/PD) modeling, as was

done for flubentylosin, to predict efficacious

exposures.

Difficulty in establishing a clear dose-response

relationship for Wolbachia depletion.

The kinetics of Wolbachia depletion can be

complex and may be both dose- and treatment

duration-dependent. Consider adaptive trial

designs, similar to the planned Phase II for

flubentylosin, to explore different dosing

regimens. Surrogate endpoints, such as the

percentage of live female adult worms without

Wolbachia, can be valuable in early-phase trials.

Observed liver enzyme elevations with a

macrolide-based compound.

Macrolide antibiotics have been associated with

liver injury. In the Phase I study of flubentylosin,

reversible asymptomatic elevations in liver

enzymes (ALT and AST) were observed at

higher doses. This was hypothesized to be

related to the maximum plasma concentration

(Cmax). Strategies to mitigate this could include

formulating the drug to reduce Cmax while

maintaining overall exposure (AUC) or exploring

different dosing schedules.

Lack of translation from preclinical efficacy to

clinical efficacy.

While flubentylosin showed a robust anti-

Wolbachia effect in in-vivo models, this did not

translate to the desired efficacy in the Phase II

trial. This highlights the challenge of preclinical

models for filarial diseases. Researchers should

critically evaluate the predictive validity of their
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animal models and consider using more than

one model to build a stronger case for clinical

translation.

Data Presentation
Phase I Clinical Trial: Safety and Pharmacokinetics
The Phase I studies for flubentylosin provided key safety and pharmacokinetic data. Below is a

summary of the reported adverse events and pharmacokinetic parameters.

Table 1: Summary of Most Frequent Treatment-Emergent Adverse Events (TEAEs) in Phase I

Studies

Adverse Event
Frequency in Flubentylosin-Treated
Subjects

Nausea 10% (8/78)

Headache 8% (6/78)

Note: Data is aggregated from a study involving 78 healthy adult subjects exposed to

flubentylosin.

Table 2: Key Pharmacokinetic Parameters of Flubentylosin (Single Dose)
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Dose Cmax (ng/mL) Tmax (hr)
AUC
(ng·hr/mL)

t½ (hr)

40 mg
Data not

specified
~1-2

Data not

specified
< 4

100 mg
Data not

specified
~1-2

Data not

specified
< 4

200 mg
Data not

specified
~1-2

Data not

specified
< 4

400 mg
Data not

specified
~1-2

Data not

specified
< 4

1000 mg
Data not

specified
~1-2

Data not

specified

Data not

specified

Cmax and AUC increased in a more than dose-proportional manner.

Experimental Protocols
Phase II Proof-of-Concept Study (DNDi-TYL-01) -
Discontinued
Objective: To investigate the safety, tolerability, efficacy, and pharmacokinetics of flubentylosin

(ABBV-4083) in individuals with Onchocerca volvulus infection.

Study Design: A Phase II, randomized, double-blind, parallel-group, proof-of-concept trial. The

study was designed in two parts:

Part 1: To establish proof-of-concept for flubentylosin in onchocerciasis by assessing the

depletion of Wolbachia in adult female worms. This part was also intended to evaluate the

activity of flubentylosin in combination with albendazole.

Part 2: This part was planned to use a clinically relevant endpoint of depletion of skin

microfilaria at Month 24 to identify the preferred regimen for Phase III trials.
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Primary Efficacy Endpoint (Part 1): The proportion of live female adult worms without

Wolbachia at 6 months post-treatment, as determined by immunohistology.

Secondary Efficacy Endpoints (Included):

Proportion of dead female adult worms.

Embryogram data (assessment of embryogenesis in adult female worms).

Change in skin microfilarial density from baseline.

Treatment Arms (Planned for Part 1): The study intended to evaluate flubentylosin administered

for 7 or 14 days, both alone and in combination with albendazole, against a control arm.

Inclusion Criteria (Abbreviated):

Adults aged 18 to 65 years with a diagnosis of Onchocerca volvulus infection.

Presence of at least one palpable subcutaneous nodule.

Demonstrated microfilariae in skin snips.

Exclusion Criteria (Abbreviated):

Pregnancy or breastfeeding.

Co-infection with Loa loa at high densities.

Severe systemic diseases.

Known hypersensitivity to macrolides or albendazole.

Visualizations
Signaling Pathway and Drug Target
Caption: Mechanism of action of flubentylosin targeting Wolbachia.
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Flubentylosin Development and Discontinuation
Workflow

Preclinical Studies
(In-vivo models show efficacy)

Phase I Trials
(Safe and well-tolerated in healthy volunteers)

Phase II Proof-of-Concept Trial
(DNDi-TYL-01)

Efficacy Assessment
(Primary Endpoint: Wolbachia depletion)

Discontinuation of Development
(Unfavorable Efficacy Results)

Click to download full resolution via product page

Caption: Workflow of flubentylosin's clinical development.

Logical Relationship for Discontinuation
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Reasoning for Flubentylosin's Discontinuation

Good Safety Profile
(Well-tolerated in Phase I & II)

Development Terminated

Not sufficient for continuation

Failed to Meet Efficacy Endpoints
(Phase II Trial)

Primary reason

Click to download full resolution via product page

Caption: Key factors leading to the discontinuation decision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Flubentylosin | DNDi [dndi.org]

To cite this document: BenchChem. [Reasons for the discontinuation of flubentylosin
development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3324188#reasons-for-the-discontinuation-of-
flubentylosin-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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